2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
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Overview
Description
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is a chemical compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with carbon disulfide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into different thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives, depending on the specific reaction pathway and conditions used .
Scientific Research Applications
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in enzymatic studies and protein analysis due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
2-(Dimethylamino)ethyl isothiourea: Another related compound with similar reactivity but different uses in research and industry.
Uniqueness
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
16111-27-6 |
---|---|
Molecular Formula |
C5H14ClN3S |
Molecular Weight |
183.70 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |
InChI Key |
STBUINXBXSDDSV-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC(=N)N.Cl |
Canonical SMILES |
CN(C)CCSC(=N)N.Cl |
16111-27-6 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
17124-82-2 (Parent) |
Synonyms |
2-(S-dimethylaminoethyl)isothiourea nordimaprit nordimaprit dihydrochloride persulfate bleach accelerator S-(2-(diethylamino)-ethyl)-isothiouronium HCl SK and F 91487 SK and F-91487 SKF-91487 |
Origin of Product |
United States |
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